molecular formula C10H10BrF3O2 B13681200 (S)-1-[2-Bromo-5-(trifluoromethyl)phenyl]-1,3-propanediol

(S)-1-[2-Bromo-5-(trifluoromethyl)phenyl]-1,3-propanediol

Cat. No.: B13681200
M. Wt: 299.08 g/mol
InChI Key: XNOXKHCKCOTEMG-UHFFFAOYSA-N
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Description

(S)-1-[2-Bromo-5-(trifluoromethyl)phenyl]-1,3-propanediol is a chiral compound with significant interest in various fields of chemistry and pharmacology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-[2-Bromo-5-(trifluoromethyl)phenyl]-1,3-propanediol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-1-[2-Bromo-5-(trifluoromethyl)phenyl]-1,3-propanediol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with nucleophiles such as amines or thiols.

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form corresponding alcohols or alkanes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) under mild conditions.

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions include substituted derivatives, oxidized ketones or aldehydes, and reduced alcohols or alkanes.

Scientific Research Applications

(S)-1-[2-Bromo-5-(trifluoromethyl)phenyl]-1,3-propanediol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-[2-Bromo-5-(trifluoromethyl)phenyl]-1,3-propanediol involves interactions with specific molecular targets. The bromine and trifluoromethyl groups enhance its binding affinity to enzymes or receptors, modulating their activity. The compound may act through pathways involving oxidative stress or inhibition of specific signaling cascades .

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-[2-Chloro-5-(trifluoromethyl)phenyl]-1,3-propanediol
  • (S)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]-1,3-propanediol
  • (S)-1-[2-Iodo-5-(trifluoromethyl)phenyl]-1,3-propanediol

Uniqueness

The presence of the bromine atom in (S)-1-[2-Bromo-5-(trifluoromethyl)phenyl]-1,3-propanediol imparts unique reactivity compared to its chloro, fluoro, and iodo analogs. This makes it particularly valuable in specific synthetic applications and potential therapeutic uses .

Properties

Molecular Formula

C10H10BrF3O2

Molecular Weight

299.08 g/mol

IUPAC Name

1-[2-bromo-5-(trifluoromethyl)phenyl]propane-1,3-diol

InChI

InChI=1S/C10H10BrF3O2/c11-8-2-1-6(10(12,13)14)5-7(8)9(16)3-4-15/h1-2,5,9,15-16H,3-4H2

InChI Key

XNOXKHCKCOTEMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(CCO)O)Br

Origin of Product

United States

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